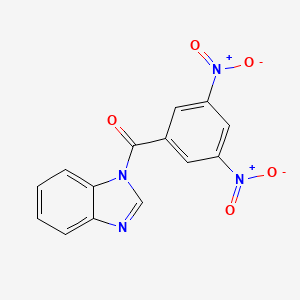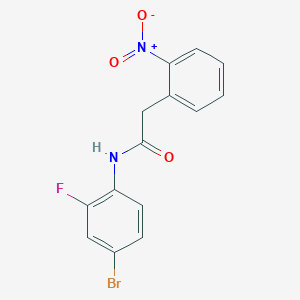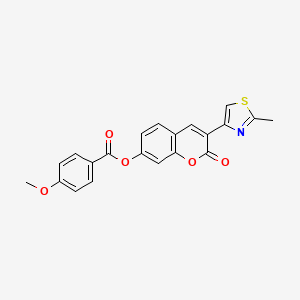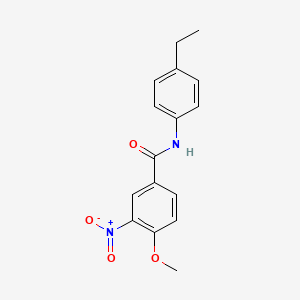
Benzimidazole, 1-(3,5-dinitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazole, 1-(3,5-dinitrophenyl)-: is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a benzimidazole core substituted with a 3,5-dinitrophenyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzimidazole, 1-(3,5-dinitrophenyl)- typically involves the cycloaddition of o-phenylenediamine with 3,5-dinitrobenzoic acid in the presence of a catalyst such as ammonium chloride (NH4Cl). This reaction proceeds under mild conditions and yields the desired benzimidazole derivative . The reaction can be monitored using thin-layer chromatography (TLC) and the product can be purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of Benzimidazole, 1-(3,5-dinitrophenyl)- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be considered to make the process more sustainable.
化学反応の分析
Types of Reactions
Benzimidazole, 1-(3,5-dinitrophenyl)-: can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2).
Major Products
The major products formed from these reactions include amino-substituted benzimidazoles, nitroso derivatives, and halogenated benzimidazoles, each with distinct chemical and biological properties.
科学的研究の応用
Benzimidazole, 1-(3,5-dinitrophenyl)-: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzimidazole, 1-(3,5-dinitrophenyl)- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial nucleic acids and proteins. In cancer research, it may inhibit cell proliferation by targeting specific enzymes or signaling pathways involved in cell growth and survival .
類似化合物との比較
Benzimidazole, 1-(3,5-dinitrophenyl)-: can be compared with other benzimidazole derivatives such as:
- 2-(3,5-Dinitrophenyl)benzimidazole
- N-substituted-2-(3,5-dinitrophenyl)benzimidazole
These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical reactivity and biological activity. The unique substitution pattern in Benzimidazole, 1-(3,5-dinitrophenyl)- makes it a valuable compound for specific applications in medicinal chemistry and drug development .
特性
分子式 |
C14H8N4O5 |
|---|---|
分子量 |
312.24 g/mol |
IUPAC名 |
benzimidazol-1-yl-(3,5-dinitrophenyl)methanone |
InChI |
InChI=1S/C14H8N4O5/c19-14(16-8-15-12-3-1-2-4-13(12)16)9-5-10(17(20)21)7-11(6-9)18(22)23/h1-8H |
InChIキー |
CXWSRSKQYCFVTO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(4-hydroxyphenyl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide](/img/structure/B11025516.png)

![3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B11025523.png)
![N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11025531.png)

![methyl N-{[2-(4-methoxybenzyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate](/img/structure/B11025541.png)
![1-(4-chlorobenzyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11025543.png)

![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11025553.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-2-carboxamide](/img/structure/B11025554.png)
![2-[acetyl(benzyl)amino]-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B11025568.png)
![5-(4-fluorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11025572.png)
